molecular formula C22H25N3O3S B2852702 4-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 380352-57-8

4-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2852702
CAS No.: 380352-57-8
M. Wt: 411.52
InChI Key: COELZKRGDSOTOI-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3,4-tetrahydropyrimidine-5-carboxamide class, characterized by a six-membered dihydropyrimidine ring fused with a carboxamide group. Key structural features include:

  • 4-(2,4-dimethoxyphenyl) substituent: Provides electron-donating methoxy groups at the 2- and 4-positions of the phenyl ring, influencing electronic and steric properties.
  • N-(2,4-dimethylphenyl) amide group: Introduces steric bulk and lipophilicity via methyl groups at the 2- and 4-positions of the phenyl ring.
  • 6-methyl substituent: Enhances ring stability and modulates steric interactions.

The compound is synthesized via acid-catalyzed cyclocondensation of substituted aldehydes, thiourea, and β-ketoamides, a method analogous to Biginelli-type reactions . Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibition or antimicrobial agents.

Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-12-6-9-17(13(2)10-12)24-21(26)19-14(3)23-22(29)25-20(19)16-8-7-15(27-4)11-18(16)28-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COELZKRGDSOTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=C(C=C(C=C3)OC)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a derivative of tetrahydropyrimidine and has garnered attention for its potential biological activities. This article explores its biological activity based on existing literature, focusing on its antimicrobial, antitumor, and antiviral properties.

Chemical Structure and Properties

  • Molecular Formula : C22H25N3O3S
  • Molecular Weight : 411.5172 g/mol
  • CAS Number : 442650-73-9

The structure features a thioxo group and multiple methoxy and dimethyl substitutions that may influence its biological activity.

Antimicrobial Activity

Research indicates that compounds with a pyrimidine nucleus exhibit significant antimicrobial properties. The presence of the thioxo group in this compound enhances its interaction with microbial targets:

  • Antibacterial Activity :
    • Studies show that related pyrimidine derivatives have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
    • The compound's structure suggests potential mechanisms involving inhibition of bacterial enzyme systems.
  • Antifungal Activity :
    • Pyrimidine derivatives have been reported to inhibit fungi such as Candida albicans, which is crucial for developing antifungal agents .

Antitumor Activity

The compound's structural attributes suggest it may possess anticancer properties. Research on similar compounds indicates:

  • Mechanisms of Action :
    • Inhibition of DNA synthesis and interference with cell cycle progression have been noted in pyrimidine derivatives .
    • Compounds with similar structures have shown cytotoxic effects on various cancer cell lines, indicating potential for therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

Structural FeatureImpact on Activity
Thioxo GroupEnhances binding to biological targets
Methoxy SubstituentsImproves solubility and bioavailability
Dimethyl SubstituentsModulates lipophilicity and receptor interaction

Case Studies

  • Antibacterial Evaluation :
    • A study reported that similar tetrahydropyrimidine derivatives exhibited MIC values ranging from 0.8 to 6.25 µg/mL against various bacterial strains . This suggests that our compound may also exhibit potent antibacterial properties.
  • Cytotoxicity Against Cancer Cells :
    • Research indicated that pyrimidine derivatives could inhibit tumor cell growth significantly. For instance, one derivative showed IC50 values below 10 µM against HeLa cells . This provides a basis for further investigation into the antitumor potential of our compound.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds with a pyrimidine nucleus exhibit significant antimicrobial properties. The presence of the thioxo group in this compound enhances its effectiveness against various pathogens:

  • Bacterial Inhibition :
    • Studies indicate that derivatives of pyrimidines can act against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
    • A specific study highlighted that the synthesized compound showed potent in vitro antibacterial activity compared to traditional antibiotics like trimethoprim .
  • Antifungal Properties :
    • The compound's structure allows it to interact with fungal cells effectively. It has been reported to exhibit antifungal activity against strains such as Candida albicans .

Anticancer Properties

The compound is also under investigation for its potential anticancer effects:

  • Mechanism of Action :
    • Pyrimidine derivatives have been noted for their ability to inhibit DNA polymerase and other enzymes involved in cancer cell proliferation . This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
  • Case Studies :
    • In vitro studies have demonstrated the efficacy of similar pyrimidine derivatives in inhibiting cancer cell lines, suggesting that this compound could be a candidate for further development as an anticancer agent .

Neuroprotective Effects

Emerging research indicates that the compound may possess neuroprotective properties:

  • CNS Activity :
    • Certain pyrimidine derivatives have been associated with central nervous system depressant effects, which could be beneficial in treating neurodegenerative diseases .
    • The ability to modulate neurotransmitter systems makes these compounds promising candidates for conditions such as Alzheimer’s disease.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

  • Substituents on the phenyl rings significantly influence biological activity. For instance, methoxy groups have been shown to enhance antibacterial properties .
  • The presence of thioxo and carbamate functionalities contributes to the overall biological activity by facilitating interactions with target sites within microbial or cancerous cells .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects: Methoxy groups (e.g., 2,4-dimethoxyphenyl in the target compound) enhance electron density, improving interactions with enzymes like thymidine phosphorylase . However, cytotoxicity may increase with polar substituents . Thioxo (2-S) vs.

Ester vs. amide carboxamide groups: Esters (e.g., ethyl carboxylates in ) are metabolically labile, whereas amides (e.g., target compound) offer greater stability in vivo .

Biological Activity Trends :

  • Antimicrobial Activity : Chloro- and trifluoromethyl-substituted N-aryl groups (e.g., N-(2-Cl-4-CF3Ph) in ) show enhanced activity against Gram-positive bacteria due to increased electrophilicity.
  • Enzyme Inhibition : 3,4-Dimethoxyphenyl substituents (e.g., ) are predicted to bind strongly to EGFR’s hydrophobic pockets, while thioxo groups may interact with catalytic cysteine residues in CA IX.
  • Antioxidant Activity : Furan-2-yl substituents (e.g., ) contribute to radical scavenging via π-π interactions, though thioxo groups alone are insufficient for potent H2O2 scavenging .

Structural Confirmation :

  • Spectroscopy : IR confirms thioamide (C=S stretch at ~1250 cm⁻¹) and carboxamide (N–H bend at ~1550 cm⁻¹) groups.
  • X-ray Crystallography : Flattened boat conformation of the tetrahydropyrimidine ring, with intermolecular N–H⋯S hydrogen bonds stabilizing the crystal lattice (analogous to ).

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